Product packaging for Octahydro-1H-inden-1-one(Cat. No.:CAS No. 2826-65-5)

Octahydro-1H-inden-1-one

Cat. No.: B11724508
CAS No.: 2826-65-5
M. Wt: 138.21 g/mol
InChI Key: ATKSQUYIHKMKTG-UHFFFAOYSA-N
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Description

Contextualization within Indanone Chemistry and Bicyclic Ketones

Octahydro-1H-inden-1-one is a saturated derivative of 1-indanone (B140024), belonging to the broad class of bicyclic ketones. ontosight.aiontosight.ai Its fundamental structure consists of a five-membered cyclopentanone (B42830) ring fused to a six-membered cyclohexane (B81311) ring, a motif also known as a hydrindanone. ontosight.ainist.gov This fusion can result in two primary stereoisomers: cis-octahydro-1H-inden-1-one and trans-octahydro-1H-inden-1-one, where the "cis" and "trans" descriptors refer to the relative orientation of the hydrogen atoms at the bridgehead carbons. ontosight.aiontosight.ai

The chemistry of indanones and their derivatives is rich and varied, with the parent 1-indanone being an aromatic ketone. The saturation of the benzene (B151609) ring to form the octahydro- derivative significantly alters the molecule's geometry and reactivity. Unlike the planar aromatic ring in 1-indanone, the cyclohexane ring in this compound adopts chair-like conformations, introducing complex stereochemical considerations. These bicyclic ketones are valuable intermediates in organic synthesis due to their rigid frameworks and the presence of a reactive carbonyl group. nih.gov

Significance of the Octahydroindanone Scaffold in Organic Synthesis

The octahydroindanone scaffold is a cornerstone in the synthesis of a multitude of complex organic molecules, most notably steroids and other biologically active natural products. ontosight.ai Its rigid bicyclic structure provides a reliable template for the stereocontrolled construction of more elaborate polycyclic systems. The carbonyl group at the 1-position serves as a versatile functional handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The strategic importance of this scaffold lies in its role as a key synthon, or building block, for constructing the C/D ring system of steroids. google.com Total synthesis strategies often involve the initial preparation of a functionalized octahydroindanone derivative, which is then elaborated to form the complete steroid nucleus. google.com Beyond steroid synthesis, the octahydroindanone framework is found in various sesquiterpenoids and other natural products, making it a target of significant interest for synthetic chemists. rsc.org The ability to construct this scaffold with high stereocontrol is a critical aspect of many total synthesis campaigns.

Historical Evolution of Research on this compound and Related Structures

Research into this compound and its analogs is intrinsically linked to the historical pursuit of steroid synthesis. Early efforts in the mid-20th century focused on developing methods to construct the steroid skeleton, with the Torgov-Smith synthesis being a landmark achievement that utilized a precursor readily converted to an intermediate containing the octahydroindanone core.

Over the decades, research has evolved from simply accessing the basic scaffold to developing highly stereoselective and efficient synthetic routes. The advent of new synthetic methodologies, such as the Diels-Alder reaction and various cyclization strategies, has provided more sophisticated ways to prepare functionalized octahydroindanones. nih.gov For instance, intramolecular aldol (B89426) condensations and Robinson annulations have been classic methods for constructing the bicyclic system. More contemporary research has focused on catalytic and enantioselective methods to produce specific stereoisomers of this compound and its derivatives, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. organic-chemistry.org The ongoing development of novel synthetic strategies continues to expand the utility of this important bicyclic ketone in modern organic synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B11724508 Octahydro-1H-inden-1-one CAS No. 2826-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2826-65-5

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2

InChI Key

ATKSQUYIHKMKTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCC2=O

Origin of Product

United States

Synthetic Methodologies for Octahydro 1h Inden 1 One and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for constructing the octahydro-1H-inden-1-one core have been well-documented, providing reliable access to this important bicyclic ketone. These classical routes often prioritize yield and simplicity, laying the groundwork for more complex and stereoselective syntheses.

Catalytic Hydrogenation of Unsaturated Indenone Precursors

Catalytic hydrogenation represents a direct and efficient method for the synthesis of this compound from unsaturated indenone precursors. ontosight.ai This approach involves the reduction of the double bonds within the indenone ring system, leading to the saturated bicyclic ketone.

A common strategy involves the use of palladium on carbon (Pd/C) as a catalyst. smolecule.com For instance, the hydrogenation of 3a-methyl-octahydro-1H-inden-2-one precursors using Pd/C with formic acid as a hydrogen donor can achieve high conversion rates to the cis-configured product. smolecule.com The regioselectivity of this reaction is often dictated by the steric hindrance of the substrate, with the less hindered face preferentially adsorbing onto the catalyst surface. smolecule.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the hydrogenation.

PrecursorCatalystHydrogen SourceProduct ConfigurationConversion
α,β-Unsaturated bicyclic ketonesPd/CFormic Acidcis>90% smolecule.com
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivativesPd/CFormic AcidNot SpecifiedHigh smolecule.com

The catalytic hydrogenation process is valued for its high atom economy and the ability to produce alcohols, which are versatile precursors for further synthesis. rsc.org

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to the construction of the bicyclic framework of this compound. ontosight.ai These reactions can be designed to form either the five-membered or the six-membered ring of the indane system.

One notable approach involves the intramolecular Diels-Alder reaction. For example, an amido-substituted furan (B31954) can be reacted across a tethered indole (B1671886) π-bond to assemble the octahydropyrrolo[3,2,1-ij]quinoline ring system, a core structure found in aspidosperma alkaloids. acs.org Another strategy utilizes cationic cyclization reactions. A monocyclic enone can be converted to bicyclic precursors for the synthesis of various natural products through highly diastereoselective cationic cyclization. doi.org For instance, the treatment of (3S,3aS,7aR)-7a-methyl-3-(prop-1-en-2-yl)octahydro-5H-inden-5-one with a Lewis acid can induce cyclization. doi.org

Furthermore, radical cyclizations have been employed. N-alkenyl-7-bromo-substituted hexahydroindolinones can undergo efficient cyclization under both radical and palladium-mediated conditions. acs.org Vinyl radical cyclization of N-butenyl-substituted systems has been shown to yield a mixture of 6-exo and 7-endo cyclization products. acs.org

Oxidation of Alicyclic Alcohols to this compound

The oxidation of the corresponding alicyclic alcohol, octahydro-1H-indan-1-ol, provides a direct route to this compound. thieme-connect.de A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Commonly used oxidizing agents include chromium-based reagents such as pyridinium (B92312) dichromate (PDC) and pyridinium chlorochromate (PCC). google.com For instance, the oxidation of octahydro-1H-indan-1-ol can be achieved using a solution of [Ru2(μ-Cl)2(η6-p-cymene)2] in THF. thieme-connect.de Other methods include the use of copper(II) nitrate (B79036) supported on silica (B1680970) gel, which can oxidize various alicyclic alcohols to their corresponding ketones in excellent yields. thieme-connect.de In many cases, zinc nitrate can be used as a substitute for copper nitrate without a significant decrease in yield. thieme-connect.de The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another effective method. thieme-connect.de

Alcohol PrecursorOxidizing Agent/SystemProductYield
Octahydro-1H-indan-1-ol[Ru2(μ-Cl)2(η6-p-cymene)2], THFThis compoundNot specified thieme-connect.de
Alicyclic AlcoholsCopper(II) nitrate on silica gelCorresponding KetonesExcellent thieme-connect.de
2-(Octahydro-1H-inden-1-yl)propyl 4-toluenesulfonateDMSO, NaHCO3Corresponding Aldehyde85% thieme-connect.de

Multi-step Organic Reactions and General Synthetic Procedures

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. ontosight.ai These synthetic pathways can start from simpler, commercially available starting materials and gradually build the complexity of the target molecule.

A typical multi-step synthesis might involve an initial cyclization to form the basic indane skeleton, followed by functional group manipulations such as reductions, oxidations, and alkylations to introduce the desired substituents and stereochemistry. ontosight.ai For example, the synthesis of 7a-ethylthis compound could begin with simpler indene (B144670) derivatives. ontosight.ai These multi-step approaches offer the flexibility to introduce a wide range of structural diversity into the final products. youtube.com

Advanced and Stereoselective Approaches to this compound Scaffolds

As the demand for enantiomerically pure and stereochemically complex molecules has grown, so too has the development of advanced synthetic methods. These approaches focus on controlling the three-dimensional arrangement of atoms in the this compound scaffold.

Stereocontrol and Diastereoselective Synthesis

Achieving high levels of stereocontrol is a critical challenge in the synthesis of this compound derivatives, which can possess multiple chiral centers. Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possible diastereomers.

One strategy for achieving diastereoselectivity is through catalyst control. For example, palladium-catalyzed transfer hydrogenation of α,β-unsaturated bicyclic ketones can selectively reduce the exocyclic double bond, leading to the cis-configured product with high conversion. smolecule.com The stereochemical outcome is guided by the preferential adsorption of the less hindered face of the molecule onto the palladium catalyst surface. smolecule.com

Another powerful technique is the use of chiral auxiliaries or reagents. The use of amino acids as chiral reagents in a one-step build/couple/pair strategy has been shown to produce diverse octahydroindolo[2,3-a]quinolizine scaffolds with excellent diastereoselectivity and enantioselectivity exceeding 99%. researchgate.net

Intramolecular reactions are also a key tool for controlling stereochemistry. A highly diastereoselective intramolecular aldol (B89426) reaction has been used in the synthesis of aza-bicyclic scaffolds, achieving a diastereomeric ratio of over 20:1. mdpi.com Similarly, a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization has been developed for the diastereoselective synthesis of the octahydro-1H-cyclopenta[c]pyridine skeleton with excellent diastereoselectivity (>99.5:1). rsc.org

Reaction TypeKey Reagents/CatalystsStereochemical OutcomeDiastereomeric Ratio (dr)
Catalytic HydrogenationPd/C, Formic Acidcis-configurationNot specified, >90% conversion smolecule.com
Build/Couple/Pair StrategyAmino AcidsHigh diastereoselectivity and enantioselectivity>99% ee researchgate.net
Intramolecular Aldol Reaction10% aq. HClHigh diastereoselectivity>20:1 mdpi.com
Pd/Au-Relay CatalysisIPrAuCl/AgBF4Excellent diastereoselectivity>99.5:1 rsc.org

Enantioselective Synthesis of Chiral this compound Fragments

The asymmetric synthesis of chiral this compound fragments is crucial for accessing optically active molecules with potential biological applications. chemscene.com This is often achieved through the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. chemscene.comwordpress.comdu.ac.in

One notable approach involves the use of chiral auxiliaries derived from readily available natural products. For instance, (−)-8-phenylmenthol, introduced by E.J. Corey in 1978, has been utilized in diastereoselective Diels-Alder cycloadditions to create key chiral intermediates. wordpress.com Another example is the use of mandelic acid, introduced by B.M. Trost in 1980, and trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell in 1985, as effective chiral auxiliaries. wordpress.com Evans' chiral oxazolidinones are also widely employed in asymmetric synthesis. wordpress.com These auxiliaries guide the formation of a specific stereoisomer, and after the desired chiral center is established, the auxiliary can be removed and recycled. wordpress.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex molecules. scienceopen.com For example, an organocatalytic enantioselective vinylogous Michael addition/Henry cyclization cascade has been developed to produce highly substituted tetrahydrofluoren-9-ones, which share a structural relationship with octahydro-1H-inden-1-ones. nih.gov This reaction, employing 1,3-indandione-derived pronucleophiles and nitroalkenes, generates four stereogenic centers with high diastereocontrol and enantioselectivity. nih.gov

Furthermore, the synthesis of [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium, a chiral derivative, involves the reaction of cyclohexyl aziridine (B145994) with dialkyl malonate. This process leads to a trans-fused octahydro-indol-2-one intermediate, which is then converted to the final product.

One-pot Cyclocondensation and Cascade Reactions for this compound Derivatives

One-pot cyclocondensation and cascade reactions offer an efficient and atom-economical approach to synthesizing complex molecular scaffolds like this compound from simpler precursors in a single operation. rsc.org20.210.105 These reactions, also known as domino or tandem reactions, are designed to form multiple chemical bonds and rings in a sequential manner, avoiding the need for isolation of intermediates. rsc.org20.210.105rsc.orgrsc.org

A notable example is the acid-induced rearrangement of a tetrahalo-7,7-dimethoxybicyclo[2.2.1]heptenyl system, which proceeds through a domino sequence involving dehydration, olefin isomerization, ketal hydrolysis, oup.comoup.com-sigmatropic rearrangement, and dehydrohalogenation to yield substituted indenones. rsc.orgrsc.org This method allows for the synthesis of indenone derivatives from non-aromatic precursors. rsc.org

Another versatile one-pot strategy involves the reaction of aryl aldehydes, hippuric acid, and acetic anhydride (B1165640) under microwave irradiation, catalyzed by HPW@nano-SiO2, to produce N-(1-oxo-1H-inden-2-yl)benzamide derivatives. organic-chemistry.org This domino reaction proceeds via an azlactone intermediate followed by an intramolecular Friedel-Crafts reaction and rearrangement. organic-chemistry.org

The Robinson annulation is a classic tandem reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring. vaia.commasterorganicchemistry.com This powerful method can be used to synthesize this compound precursors. masterorganicchemistry.comgoogle.com The process begins with the formation of a 1,5-diketone through a Michael reaction, which then undergoes an intramolecular aldol condensation to form the cyclic product. masterorganicchemistry.com

Furthermore, cascade reactions have been developed for the synthesis of polycyclic systems that can be related to the this compound core. For instance, a tandem cobalt-mediated rearrangement and Pauson-Khand reaction allows access to functionalized polycyclic systems. rsc.org Similarly, photochemical benzannulations based on the reaction of ynamides and diazo ketones can lead to polycyclic aromatic compounds through a tandem benzannulation/cyclization strategy. mit.edu

Application of Metal Catalysis in this compound Synthesis

Metal catalysis plays a pivotal role in the synthesis of indenone derivatives, offering efficient and selective routes to these valuable compounds. oup.comoup.com Rhodium, palladium, and gold catalysts have been extensively utilized in various cyclization and annulation reactions.

Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation and annulation reactions have proven to be powerful methods for constructing indenone frameworks. For instance, the coupling of 9-benzoylcarbazoles with internal alkynes proceeds through ortho C–H and C–N bond cleavages to afford indenone derivatives. oup.comoup.com This method is notable for the recyclability of the carbazolyl leaving group. oup.com In another approach, rhodium(III)-catalyzed C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes provides access to indenones under mild conditions. acs.org Rhodium catalysts also enable the carbonylative cyclization of alkynes with 2-bromophenylboronic acids to yield indenones, using paraformaldehyde as a CO gas-free source. organic-chemistry.org Furthermore, rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones and alkynes have been developed for the divergent synthesis of indenones. rsc.org

Palladium Catalysis: Palladium-catalyzed reactions have been widely employed for the synthesis of indenones. One-pot palladium-catalyzed carbocyclization of benzaldehydes with internal alkynes affords 2,3-disubstituted indenones with high regioselectivity. nih.govnih.gov The mechanism involves the transmetalation of Pd(II) with the aromatic aldehyde, insertion of the alkyne, and subsequent intramolecular nucleophilic addition. nih.govnih.gov Another strategy involves the palladium(II)-catalyzed oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles to produce functionalized 3-cyanoindenones. rsc.org Additionally, a palladium-catalyzed ligand-free carbonylation reaction has been developed for indenone synthesis, where it is proposed that palladium nanoparticles act as the true catalyst. bohrium.com

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, have emerged as effective catalysts for the cyclization of 2-alkynylaldehyde cyclic acetals to synthesize a broad range of indenone derivatives. organic-chemistry.org The cyclic acetal (B89532) group plays a crucial role in promoting a 1,5-H shift by activating the benzylic C-H bond. organic-chemistry.org Gold-catalyzed tandem reactions have also been developed for the synthesis of polycyclic dihydroquinazolinones, demonstrating the versatility of gold catalysis in constructing complex heterocyclic systems. mdpi.com

Below is a data table summarizing some of the key metal-catalyzed reactions for indenone synthesis:

Catalyst SystemStarting MaterialsProduct TypeKey Features
[Cp*RhCl2]2 / AgSbF69-Benzoylcarbazoles, Internal AlkynesIndenone DerivativesRecyclable carbazolyl leaving group. oup.comoup.com
[Rh(COD)Cl]2 / rac-BINAP1H-Indene-1,2,3-triones, AlkynesIndenones and QuinonesDivergent synthesis through decarbonylative cycloaddition. rsc.org
Pd(OAc)2 / AgSbF6Benzaldehydes, Internal Alkynes2,3-Disubstituted IndenonesHigh regioselectivity. nih.govnih.gov
PdCl2(MeCN)2 / Ph2SO2-(2-Arylethynylphenyl)acetonitriles3-CyanoindenonesOne-pot two-step oxidation and cyclization. rsc.org
AuCl / AgOTf2-Alkynylaldehyde Cyclic AcetalsIndenone DerivativesPromoted by a 1,5-H shift. organic-chemistry.org

Precursors and Building Blocks Utilized in this compound Synthesis

The synthesis of the this compound scaffold relies on a variety of strategically chosen precursors and building blocks. These starting materials are selected based on the desired substitution pattern and the specific synthetic methodology to be employed.

A common and powerful strategy for constructing the fused ring system is the Robinson annulation . This reaction typically utilizes an α,β-unsaturated ketone and an enolate-forming carbonyl compound. vaia.com For the synthesis of this compound precursors, this would involve the Michael addition of a ketone or a related nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation. masterorganicchemistry.comgoogle.comresearchgate.net

Another versatile class of precursors are 1,3-dicarbonyl compounds , such as 1,3-indandione (B147059). These compounds can serve as nucleophiles in various reactions. For example, 1,3-indandione can be used in organocatalytic cascade reactions with nitroalkenes to generate highly substituted tetrahydrofluoren-9-ones, which are structurally related to the target molecule. nih.gov Furthermore, the self-condensation of 1,3-indandione can lead to bindone, which can then react with heterocyclic ketene (B1206846) aminals in the presence of an acid catalyst to form complex spiro-indene derivatives. nih.gov

Aryl aldehydes and internal alkynes are key building blocks in many metal-catalyzed syntheses of indenone derivatives, which can then be hydrogenated to the corresponding octahydro-1H-inden-1-ones. nih.govnih.gov For instance, palladium-catalyzed carbocyclization of benzaldehydes with internal alkynes provides a direct route to 2,3-disubstituted indenones. nih.govnih.gov Similarly, rhodium-catalyzed reactions often employ benzamides or arylnitrones in combination with alkynes. oup.comoup.comacs.org

For domino and cascade reactions, more complex and functionalized starting materials are often required. An example is the use of tetrahalo-7,7-dimethoxybicyclo[2.2.1]heptenyl alcohols . rsc.orgrsc.org An acid-induced rearrangement of these non-aromatic precursors leads to substituted indenones through a sequence of intramolecular transformations. rsc.orgrsc.org

The table below summarizes some of the common precursors and the synthetic strategies they are involved in:

Precursor/Building BlockSynthetic StrategyResulting Core Structure
α,β-Unsaturated Ketone & EnolateRobinson AnnulationFused Six-membered Ring
1,3-IndandioneOrganocatalytic Cascade ReactionsTetrahydrofluoren-9-one
Aryl Aldehydes & Internal AlkynesMetal-Catalyzed CyclizationIndenone
Tetrahalo-7,7-dimethoxybicyclo[2.2.1]heptenyl AlcoholsAcid-Induced Domino ReactionSubstituted Indenone
Hippuric Acid & Aryl AldehydesOne-pot Domino ReactionN-(1-Oxo-1H-inden-2-yl)benzamide

Chemical Reactivity and Transformation Pathways of Octahydro 1h Inden 1 One

Reactions Involving the Carbonyl Functionality

The carbonyl group is a primary site for a variety of chemical transformations, including reductions, alpha-carbon functionalization, and oxidations.

The reduction of the ketone functionality in octahydro-1H-inden-1-one to the corresponding secondary alcohol, octahydro-1H-inden-1-ol, is a fundamental transformation. This can be achieved using various reducing agents, with the choice of reagent often influencing the stereoselectivity of the reaction.

Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a commonly used reagent for this reduction, effectively converting the carbonyl carbon of the ketone to a secondary alcohol. chegg.com Other hydride sources like lithium aluminum hydride (LiAlH₄) can also be employed for the reduction of related indenone derivatives to form alcohols. Catalytic hydrogenation represents another significant method. For instance, the hydrogenation of indenones can yield this compound, which can be further reduced. ontosight.ai The use of catalysts like palladium on carbon (Pd/C) or platinum-based catalysts under hydrogen pressure is typical for such reductions. smolecule.com

The stereochemical outcome of the reduction is a critical aspect. For example, hydride reduction of certain bisacrylate derivatives of the indene (B144670) system can proceed with high stereoselectivity to yield specific isomers of trans-octahydro-1H-inden-2-ols. acs.org The choice of reducing agent and reaction conditions can thus be tailored to obtain the desired diastereomer of the resulting alcohol.

Table 1: Reagents for the Reduction of this compound and its Derivatives

Reagent Product Reference
Sodium Borohydride (NaBH₄) Octahydro-1H-inden-1-ol chegg.com
Lithium Aluminum Hydride (LiAlH₄) Alcohols
Catalytic Hydrogenation (e.g., Pd/C, H₂) Alkanes or Alcohols smolecule.com

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are acidic and can be deprotonated to form enolates. masterorganicchemistry.com These enolate intermediates are potent nucleophiles and can react with various electrophiles, enabling the introduction of substituents at the alpha-position. masterorganicchemistry.comlibretexts.org

The formation of enolates is typically achieved using a strong base. libretexts.org For complete conversion to the enolate, very strong bases like lithium diisopropylamide (LDA) in a non-hydroxylic solvent such as tetrahydrofuran (B95107) (THF) are often necessary. libretexts.org Weaker bases can be used if the resulting enolate is stabilized by more than one carbonyl group. libretexts.org Once formed, the enolate can undergo reactions such as alkylation. For instance, the treatment of cyclopentenones with alkyl halides in the presence of a base like sodium carbonate in methanol can lead to 5-alkylation. lookchem.com

The regioselectivity of enolate formation is a key consideration, especially in unsymmetrical ketones. ehu.es The choice of base and reaction conditions can influence which alpha-proton is removed, leading to different enolate isomers and, consequently, different alkylation products. mnstate.edu

The Baeyer-Villiger oxidation is a notable oxidation reaction that converts ketones into esters, or in the case of cyclic ketones like this compound, into lactones. wikipedia.orgambeed.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peroxides as the oxidant. wikipedia.orgorganicchemistrytutor.com The reaction proceeds via the formation of a Criegee intermediate, and the migratory aptitude of the adjacent carbon groups determines the regioselectivity of the oxygen insertion. wikipedia.orglibretexts.org The stereochemistry of the migrating group is retained during the oxidation process. organicchemistrytutor.com

Derivatives of this compound can also undergo other selective oxidation reactions. For example, oxidation reactions of cis-octalin derivatives, which share a similar bicyclic core, with thallium trinitrate (TTN) can lead to various functionalized products, including ring-contracted indanes. researchgate.net The specific outcome of the reaction is highly dependent on the substitution pattern of the substrate. researchgate.net

Cyclization and Rearrangement Processes of the Indenone Core

The indenone core of this compound and its derivatives can participate in various cyclization and rearrangement reactions to form more complex polycyclic systems. ontosight.ai These reactions are often catalyzed by acids or transition metals.

For instance, acid-promoted rearrangement of α,β-epoxy acylates can be influenced by the acyl group and the Lewis acid used, leading to regio- and stereoselective rearrangements. lookchem.com Palladium-catalyzed domino cyclization/alkylation of terminal alkynes has been used to synthesize alkynyl-functionalized 3,3-disubstituted azaindoline derivatives. bohrium.com Furthermore, a palladium/gold-relay catalyzed cascade reaction involving intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization has been developed to produce octahydro-1H-cyclopenta[c]pyridine skeletons with high diastereoselectivity. rsc.org

Intramolecular reactions can also lead to the formation of the indenone core itself. For example, a novel, stereoselective, intramolecular reaction of a bisacrylate with lithium dimethylcuprate affords a trans-hexahydro-1H-inden-2-one in high yield. acs.org

Derivatization Strategies for this compound

This compound and its precursors are valuable starting materials for the synthesis of spirocyclic compounds, where two rings share a single common atom. researchgate.net One notable example is the synthesis of octahydrospiro[indene-pyrrolizidine]-diones.

A one-pot cyclocondensation reaction of ninhydrin, proline, and acrylates or 1,4-naphthoquinone (B94277) can produce highly diastereoselective and regioselective octahydrospiro[indene-2,3'-pyrrolizidine]-1,3-diones in high yields (81–95%). researchgate.netresearchgate.net This reaction proceeds through the initial formation of an azomethine ylide intermediate. researchgate.net The reaction can be carried out under various conditions, including at room temperature, reflux, and using microwave irradiation. researchgate.net The resulting spiro compounds feature a pyrrolizidine (B1209537) ring system fused at the 2-position of the indene core. jocpr.com

Functionalization of the Octahydroindene Skeleton

The this compound core, a bicyclic ketone composed of a fused cyclohexane (B81311) and cyclopentanone (B42830) ring, serves as a valuable and versatile intermediate in organic synthesis. ontosight.ai Its rigid, three-dimensional structure is a common feature in a variety of complex natural products and pharmaceutical agents, most notably Vitamin D and its derivatives. google.com The functionalization of this skeleton is a critical area of research, enabling the construction of highly substituted and stereochemically complex molecules. Chemical transformations can be directed at the inherent functionality of the ketone group or at various positions on the carbocyclic framework.

Reactivity at the Carbonyl Group

The ketone at the C-1 position is a primary site for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of carbon chains.

Conversion to Hydrazones and Phosphonates: The ketone can be readily converted into corresponding hydrazones, particularly N-tosylhydrazones. google.comuniovi.es These derivatives are stable intermediates that can undergo further reactions. For instance, N-tosylhydrazones derived from cyclic ketones have been used in stereoselective reductive couplings with alkenylboronic acids in the absence of a metal catalyst. uniovi.es Another key transformation is the conversion of the ketone to a phosphonate, a common strategy employed in the synthesis of Vitamin D analogues to facilitate olefination reactions like the Horner-Wadsworth-Emmons reaction. google.com

Reduction and Deoxygenation: The carbonyl group can be fully removed through reduction and deoxygenation pathways. In the conversion of 2,3-dihydro-1H-inden-1-one, a related precursor, to octahydro-1H-indene, the process involves the hydrogenation of the carbonyl group followed by dehydration, which occurs prior to the reduction of the aromatic ring. researchgate.netresearchgate.net This highlights a fundamental transformation pathway applicable to the octahydroindene skeleton.

Reaction TypeReagents/ConditionsProduct Type
Hydrazone FormationN-TosylhydrazineN-Tosylhydrazone
Phosphonate Formation(e.g., Diethyl phosphite, base)α-Hydroxyphosphonate or Phosphonate ester
Reductive Coupling1. N-Tosylhydrazine2. Alkenylboronic acidFunctionalized indene derivative
Hydrogenation/DeoxygenationH₂, Ni/ZrO₂ catalyst, supercritical cyclohexaneOctahydro-1H-indene

Interactive Data Table 1: Examples of Functionalization Reactions at the Carbonyl Group of Indenone Derivatives.

Functionalization of the Carbocyclic Framework

Beyond the ketone, the saturated carbocyclic rings of the octahydroindene skeleton can be selectively functionalized to introduce new stereocenters and functional groups.

Halogenation and Epoxidation: The introduction of halogen atoms onto the skeleton is a key step toward further functionalization. For example, the bromination of a related tetrahydro-1H-indene precursor with N-Bromosuccinimide (NBS) in the presence of lithium perchlorate (B79767) and acetic acid yields dibromodiacetate derivatives. researchgate.net These halogenated intermediates can then be treated with a base, such as sodium hydroxide (B78521) in methanol, to produce diepoxides of the octahydroindene framework. researchgate.net Direct bromination has also been shown to yield tetrabromo octahydroindene isomers. researchgate.net

Hydroxylation: The stereoselective introduction of hydroxyl groups is another important functionalization strategy. This is often a crucial step in the total synthesis of natural products containing the octahydroindene motif. researchgate.net For instance, the functionalized skeleton of various Lycopodium alkaloids has been constructed through methods that include the stereoselective introduction of a tertiary hydroxyl group. researchgate.net

Reaction TypeStarting MaterialReagents/ConditionsProduct(s)
Bromination/AcetoxylationTetrahydro-1H-indeneNBS, LiClO₄, Acetic AcidDibromodiacetate derivatives
EpoxidationDibromodiacetate derivativeNaOH, MethanolDiepoxide derivatives
Direct BrominationTetrahydro-1H-indeneBromineTetrabromo octahydroindene isomers
Hydroxylationα-Alkynylcyclopentenone (via Diels-Alder)(Not specified)Hydroxylated octahydroindane

Interactive Data Table 2: Selected Research Findings on the Functionalization of the Indene Carbocyclic Skeleton.

These functionalization strategies underscore the significance of the this compound scaffold as a foundational building block. The ability to selectively modify both the ketone and the ring system provides chemists with the tools to synthesize a vast range of complex and biologically important molecules. google.comresearchgate.net

Applications of Octahydro 1h Inden 1 One As a Synthetic Intermediate

Versatile Intermediate in the Synthesis of Complex Organic Molecules

Octahydro-1H-inden-1-one is a well-established building block for the synthesis of more intricate organic structures. ontosight.aiontosight.aigoogle.com Its derivatives are of significant interest in organic chemistry due to their potential as precursors for a variety of complex molecules. ontosight.ai The indenone framework, particularly after full hydrogenation to the octahydro derivative, offers a reactive ketone group that can undergo numerous chemical transformations. ontosight.ai These transformations include reductions, oxidations, and condensation reactions, allowing for the strategic addition of further complexity to the molecular structure. ontosight.ai For instance, it is a known precursor in the synthesis of estra-4,9-diene-3,17-dione, a compound of interest in steroid research. scholaris.ca

Role in Steroid Synthesis and Analogs

The structural similarity of the octahydro-inden-1-one core to the C and D rings of steroids makes it an exceptionally useful starting material for the synthesis of these biologically important molecules and their analogs. ontosight.aigoogle.com Chemists have utilized derivatives of this compound, such as (+)-7aβ-methyl-2,3,3aα,4,5,6,7,7a-octahydro-1H-inden-1,5-dione-4α-(3-propionic acid), as key intermediates in steroid synthesis. google.comgoogle.com These intermediates can be transformed through a series of reactions, including the formation of mixed anhydrides and subsequent reactions with Grignard reagents, to construct the characteristic tetracyclic steroid nucleus. google.comgoogle.com This approach allows for the creation of various steroid compounds, which are vital in medicine. google.com

Precursor for Vitamin D and Novel Vitamin D Derivatives

This compound and its functionalized derivatives are crucial starting materials in the synthesis of Vitamin D and its novel analogs. google.com The synthesis of these complex molecules often involves the construction of the C/D ring system, for which octahydro-inden-1-one provides a readily available and modifiable template. For example, (3a,4,7a)-4-(tert-Butyldimethylsilyloxy)-7a-methylthis compound is a key intermediate that can be prepared and utilized in the pathway to Vitamin D derivatives. google.com The synthesis of various Vitamin D analogs, including those with modifications at different positions, often relies on the strategic use of such indenone-based building blocks. nih.govmdpi.comnih.gov

Intermediate in Agrochemical and Pharmaceutical Synthesis

The applications of this compound extend to the synthesis of agrochemicals and a broad range of pharmaceuticals beyond steroids. ontosight.aiontosight.ai Its derivatives have been explored for their potential biological activities, which could lead to the development of new therapeutic agents. ontosight.ai The indenone scaffold is present in various natural products and its derivatives have been investigated for properties such as anti-inflammatory and anticancer activities. ontosight.ai This makes this compound an attractive starting point for the synthesis of new drug candidates and agrochemicals like insecticides. ontosight.ai

Contributions to Materials Science (e.g., Photopolymer Resins, PMMA modification)

Beyond its role in life sciences, this compound and its derivatives contribute to the field of materials science. A related compound, octahydro-4,7-methano-1H-inden-5-ol, has been investigated for its use in developing advanced polymers. Its rigid structure and functional groups are advantageous for applications such as acting as a crosslinking agent. Specifically, it has been explored for its ability to increase the glass transition temperature in polymethyl methacrylate (B99206) (PMMA) systems. Furthermore, derivatives like (octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacrylate are primary components in photopolymer resins used in additive manufacturing, highlighting the importance of the indenone core in creating robust materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of octahydro-1H-inden-1-one isomers in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D techniques, allows for the unambiguous assignment of protons and carbons and provides insight into the conformational dynamics of the fused ring system.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping multiplets in the upfield region (typically 1.0-3.0 ppm), corresponding to the 14 protons of the saturated bicyclic framework. The signals for protons on carbons adjacent to the carbonyl group (α-protons) are expected to be shifted downfield due to the deshielding effect of the carbonyl.

Due to the rigid nature of the bicyclic system, the protons are chemically non-equivalent, leading to complex splitting patterns. The protons at the ring junction (C3a and C7a) are particularly important for distinguishing between isomers. The chemical shifts and coupling constants of these and other protons are highly dependent on their stereochemical environment, which differs significantly between the cis and trans isomers.

Table 1: Representative ¹H NMR Data for this compound Isomers

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
CH₂ (α to C=O) 2.0 - 2.5 m Deshielded by carbonyl group.
CH (ring junction) 1.8 - 2.8 m Chemical shift and coupling constants are diagnostic for cis/trans isomers.

Note: Specific assignments require advanced 2D NMR techniques due to significant signal overlap.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a clearer picture, typically showing nine distinct signals for the nine carbon atoms of the molecule, unless symmetry results in chemical equivalence. The most downfield signal belongs to the carbonyl carbon, which characteristically appears in the 210-220 ppm region for five-membered ring ketones. The remaining eight signals for the sp³-hybridized carbons appear in the upfield region of the spectrum (20-50 ppm).

The chemical shifts of the bridgehead carbons (C3a and C7a) and the carbons of the fused rings are sensitive to the strain and geometry of the ring fusion, making ¹³C NMR a valuable tool for distinguishing between the cis and trans configurations.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
C=O (C1) 210 - 220
CH (C3a, C7a) 35 - 50

Advanced NMR Techniques (e.g., APT, COSY, NOESY) for Stereochemical Assignment

Advanced 2D NMR experiments are essential for the complete and unambiguous assignment of the complex ¹H and ¹³C spectra and for the definitive determination of stereochemistry.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, aiding in the assignment of the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals scalar coupling between protons, typically over two to three bonds. It is instrumental in tracing the connectivity of the proton network within each ring and confirming the relative positions of the protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the ring fusion. mdpi.com It identifies protons that are close to each other in space, regardless of their through-bond connectivity. For the cis-hydrindanone isomer, which can exist in "steroid" and "non-steroid" conformations, NOESY can reveal key spatial correlations that define the preferred conformation. mdpi.com For the more rigid trans isomer, specific NOE cross-peaks between protons across the ring junction can confirm the trans-fusion. mdpi.com The relative stability of the isomers can be explored through equilibration experiments, with 2D NMR, including NOESY, used to establish the resulting structures. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated five-membered ring ketone, this peak is typically observed at a relatively high wavenumber, around 1745 cm⁻¹. Other characteristic bands include the C-H stretching vibrations for the sp³-hybridized carbons, which appear just below 3000 cm⁻¹, and various C-H bending vibrations at lower wavenumbers. The NIST database includes an IR spectrum for the related compound cis-octahydro-1H-indene, showing these characteristic C-H absorbances.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a saturated ketone, this compound does not possess extensive conjugation. Its UV-Vis spectrum is expected to be dominated by a weak absorption band in the ultraviolet region, typically around 280-300 nm. This absorption corresponds to the electronically forbidden n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group's lone pair electrons.

Table 3: Key Spectroscopic Data (IR and UV-Vis)

Technique Feature Expected Wavenumber/Wavelength
IR C=O Stretch ~1745 cm⁻¹
IR C(sp³)-H Stretch ~2850-2960 cm⁻¹

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, which can be used for structural confirmation. For this compound (C₉H₁₄O), the calculated molecular weight is approximately 138.21 g/mol .

In electron ionization mass spectrometry (EI-MS), the spectrum will show a molecular ion peak (M⁺˙) at m/z = 138. The fragmentation pattern is characteristic of cyclic ketones and is governed by the stability of the resulting carbocations and radical species. Common fragmentation pathways include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

McLafferty rearrangement: If sterically possible, this involves the abstraction of a γ-hydrogen, leading to the loss of a neutral alkene molecule.

Ring cleavage: Fragmentation of the cyclopentanone (B42830) or cyclohexane (B81311) rings can lead to a variety of smaller charged fragments.

The NIST Chemistry WebBook provides mass spectral data for cis-octahydro-1H-inden-1-one, which can be used to analyze these characteristic fragmentation pathways.

Table 4: Selected Mass Spectrometry Data for cis-Octahydro-1H-inden-1-one

m/z Value Interpretation
138 Molecular Ion (M⁺˙)
110 Loss of ethylene (C₂H₄), potentially via retro-Diels-Alder type cleavage
95 Loss of C₃H₇ fragment
81 Common C₆H₉⁺ fragment in cyclic systems
67 Common C₅H₇⁺ fragment

Data derived from NIST Mass Spectrum for the cis-isomer.

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

Studies on various functionalized bicyclo[4.3.0]nonane systems have confirmed the expected chair-like conformation for the six-membered ring and an envelope or twist conformation for the five-membered ring. For instance, X-ray analysis of a bicyclo[4.3.0]nonene nucleoside analogue confirmed a C3'-endo conformation for the five-membered ring portion, which mimics the conformation of natural ribose. The stereochemistry of such bicyclic systems, determined through synthesis, is often ultimately confirmed by single-crystal X-ray analysis. This technique would definitively distinguish the V-shape of the cis-fused isomer from the more linear, rigid conformation of the trans-fused isomer, providing an unambiguous structural solution.

Table of Compounds Mentioned

Compound Name
This compound
cis-Octahydro-1H-inden-1-one
trans-Octahydro-1H-inden-1-one
Hydrindanone
cis-Hydrindanone
trans-Hydrindanone

Chromatographic Techniques for Separation and Identification (e.g., Chiral HPLC, GC-MS)

The separation and identification of the stereoisomers of this compound, a saturated bicyclic ketone also known as hydrindanone or bicyclo[4.3.0]nonan-7-one, rely on advanced chromatographic techniques. Due to the existence of cis and trans diastereomers, each of which is a racemic mixture of enantiomers, the complete stereochemical resolution requires sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for the enantioselective and diastereoselective analysis of this compound and its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the separation of enantiomers. The direct separation of the enantiomers of this compound can be achieved using columns packed with a chiral stationary phase (CSP). The choice of CSP is critical and is often determined empirically through screening of various column types. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including cyclic ketones.

Method Development and Research Findings:

While specific published methods for the direct chiral resolution of this compound are not extensively documented, a systematic approach to method development can be proposed based on the analysis of structurally similar compounds. For instance, the separation of chiral bicyclic amines has been successfully achieved using polysaccharide-based columns like Chiralpak® IA and Chiralpak® IC. This suggests that these types of stationary phases would be a logical starting point for screening.

A typical screening protocol for the chiral separation of (±)-cis- and (±)-trans-Octahydro-1H-inden-1-one would involve testing a variety of polysaccharide-based columns with different mobile phases under normal phase, polar organic, and reversed-phase conditions.

Interactive Data Table: Hypothetical Chiral HPLC Screening Conditions

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Flow Rate (mL/min)Detection (nm)Expected Outcome
Chiralpak® IA (Amylose derivative)n-Hexane / 2-Propanol (90:10)1.0210Potential separation of enantiomers.
Chiralpak® IC (Cellulose derivative)n-Hexane / Ethanol (80:20)1.0210Alternative selectivity to Chiralpak® IA.
Chiralcel® OD-H (Cellulose derivative)Methanol (B129727) (100%)0.5210Separation under polar organic conditions.
Chiralcel® OJ-H (Cellulose derivative)n-Hexane / 2-Propanol / Diethylamine (80:20:0.1)1.0210Useful for basic modifiers to improve peak shape.

The separation mechanism on polysaccharide-based CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times. Hydrogen bonding, π-π interactions, and steric hindrance play crucial roles in the chiral recognition process. For this compound, the carbonyl group is a key site for interaction with the CSP.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is an essential technique for the identification and differentiation of the cis and trans isomers of this compound. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about their mass-to-charge ratio and fragmentation patterns, leading to structural elucidation.

Separation of Diastereomers:

The cis and trans isomers of this compound have different physical properties, including boiling points, which allows for their separation by GC. A nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically used. The elution order of the isomers depends on their relative volatility and interaction with the stationary phase.

Mass Spectrometry and Structural Elucidation:

The electron ionization (EI) mass spectrum of this compound (C₉H₁₄O) shows a molecular ion peak ([M]⁺˙) at m/z 138, confirming its molecular weight. The fragmentation pattern provides valuable information for confirming the identity of the compound.

Interactive Data Table: Key Mass Fragments of this compound

m/zProposed Fragment IonPlausible Fragmentation Pathway
138[C₉H₁₄O]⁺˙ (Molecular Ion)Initial ionization of the molecule.
110[M - CO]⁺˙ or [C₈H₁₄]⁺˙Loss of a neutral carbon monoxide molecule.
95[C₇H₇O]⁺Alpha-cleavage adjacent to the carbonyl group.
81[C₆H₉]⁺Further fragmentation of larger ions.
67[C₅H₇]⁺Cleavage of the bicyclic ring system.

While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative intensities of certain fragment ions may be observed. These differences can arise from the different stereochemical arrangements, which can influence the stability of the fragment ions formed. For definitive identification, comparison of retention times and mass spectra with those of authenticated reference standards is essential.

Computational Chemistry and Theoretical Studies of Octahydro 1h Inden 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework for predicting molecular properties from first principles.

Density Functional Theory (DFT) has become a popular method for computational studies in organic chemistry due to its balance of accuracy and computational cost. For octahydro-1H-inden-1-one, DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G*), could be used to:

Determine the optimized geometries of its various stereoisomers (e.g., cis and trans fused rings) and their different conformations.

Calculate the relative energies of these isomers to predict their thermodynamic stability.

Compute vibrational frequencies to characterize stationary points as minima or transition states and to predict infrared spectra.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchy of accuracy. While computationally more demanding than DFT, they can provide benchmark-quality results. For this compound, these methods could be employed to:

Obtain highly accurate single-point energies for the DFT-optimized geometries to refine the relative stability of isomers.

Investigate the electronic structure with high precision.

While specific DFT or ab initio studies focused solely on the parent this compound are not extensively documented in the available literature, these methods are routinely applied to similar bicyclic systems to elucidate their structural and energetic properties.

Conformational Analysis and Investigation of Stereoisomer Stability

The bicyclic framework of this compound, also known as hydrindanone, can exist as cis- and trans-fused isomers, each with multiple possible conformations. Computational conformational analysis is crucial for understanding the relative stabilities of these structures.

Early computational work on the hydrindanone system, notably by Allinger and coworkers, utilized molecular mechanics force fields like MM2 to calculate the steric energies of various isomers. These studies provided foundational insights into the conformational preferences of this ring system.

The relative stability of cis- and trans-hydrindanones is not straightforward and depends on the substitution pattern and the position of the carbonyl group. A review of experimental and computational (MM2) data highlights several key findings:

For the simple 1-hydrindanones, the cis-isomer is generally found to be more stable than the trans-isomer in equilibrium experiments. However, calculations have sometimes shown a smaller energy difference or even a slight preference for the trans-isomer, indicating the subtlety of the energetic balance.

The cis-isomer can exist in two primary conformations, often referred to as the "steroid" and "non-steroid" forms. Calculations have indicated that the non-steroid conformation is often more stable.

The introduction of substituents can significantly alter the stability balance between the cis and trans isomers.

The table below summarizes the calculated energy differences and experimentally observed equilibrium ratios for some hydrindanone systems, illustrating the interplay of steric and electronic factors that determine isomer stability.

Compound SystemIsomer ComparisonCalculated Energy Difference (kcal/mol)Experimental Equilibrium Ratio (cis:trans)Reference
1-Hydrindanonecis vs. trans-0.4 (trans more stable)75:25 thaiscience.info
Unsubstituted 4-hydrindanonecis vs. trans-1.7 (trans more stable)Predominantly cis thaiscience.info
Methylated 1-hydrindanone derivativecis vs. transIn favor of trans18:82 to 25:75 thaiscience.info

These findings underscore the importance of computational analysis in rationalizing and sometimes predicting the outcomes of isomerization experiments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, this could involve studying:

Synthesis Reactions: The formation of the hydrindanone skeleton, for instance, through intramolecular aldol (B89426) condensation or other cyclization reactions, could be modeled. By locating the transition states for each step, the reaction barriers can be calculated, providing insights into the reaction kinetics and the factors controlling stereoselectivity.

Reactions of the Ketone: The reactivity of the carbonyl group, such as in reduction or enolization reactions, can be investigated. Computational studies can help to understand the facial selectivity of nucleophilic attack on the carbonyl carbon or the relative acidity of the α-protons.

While specific computational studies on the reaction mechanisms of the parent this compound are not prominent in the literature, the general methodologies are well-established. For example, a study on the elimination reaction of 2-pentanone utilized DFT (B3LYP/6-31+g(d)) to map out the six-membered cyclic transition state of the Norrish Type II reaction researchgate.net. A similar approach could be applied to study photochemical reactions of this compound.

Electronic Structure and Reactivity Descriptors (e.g., FMO, NBO, Molecular Electrostatic Potential Maps)

The electronic structure of a molecule is key to its reactivity. Computational methods can provide a range of descriptors to understand and predict this reactivity.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how a molecule will react. For this compound, the HOMO would likely be localized on the oxygen atom of the carbonyl group, indicating its nucleophilic character. The LUMO would likely be the π* orbital of the C=O bond, indicating the carbonyl carbon as the site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and lone pairs, which corresponds well with Lewis structures. For this compound, NBO analysis could be used to:

Quantify the hybridization of the atoms.

Analyze the polarization of bonds.

Investigate hyperconjugative interactions that contribute to the stability of certain conformations.

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would show a region of negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and a region of positive potential around the carbonyl carbon.

Molecular Dynamics Simulations and Computational Ligand Interaction Studies

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational dynamics and interactions with its environment.

Conformational Dynamics: MD simulations of this compound in different solvents could reveal the accessible conformations and the timescales of interconversion between them. This would complement the static picture provided by geometry optimizations.

Solvation Effects: By explicitly including solvent molecules in the simulation, their influence on the conformational preferences and reactivity of the molecule can be studied in detail.

Computational Ligand Interaction Studies are particularly relevant in the context of drug design and medicinal chemistry. If this compound or its derivatives were to be investigated as potential ligands for a biological target (e.g., an enzyme or receptor), molecular docking and MD simulations would be essential tools.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a receptor to form a stable complex. It is widely used in virtual screening to identify potential drug candidates.

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA, often used in conjunction with MD simulations, can provide estimates of the binding affinity between a ligand and a receptor.

While no specific MD simulations or ligand interaction studies for the parent this compound are readily available, these methods are standard practice in the study of bioactive molecules. For instance, MD simulations have been used to study the binding stability of bicyclo[4.3.0]nonane derivatives to protein active sites.

Emerging Research Directions and Future Perspectives in Octahydro 1h Inden 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classic synthesis of the octahydro-1H-inden-1-one framework often relies on the Robinson annulation, a powerful but sometimes environmentally taxing method. youtube.commasterorganicchemistry.compharmacy180.comyoutube.com Current research is actively pursuing greener and more efficient alternatives.

Biocatalysis: The use of enzymes offers a highly selective and sustainable approach to organic synthesis. researchgate.net Biocatalytic reduction of unsaturated precursors, such as indenones, using ketoreductases (KREDs) can provide direct access to chiral octahydro-1H-inden-1-ones with high enantiomeric excess. This approach aligns with the principles of green chemistry by operating under mild conditions and reducing the need for chiral resolving agents.

Enzyme ClassSubstrate TypePotential ProductKey Advantage
Ketoreductases (KREDs)Indenone derivativesChiral this compoundHigh enantioselectivity, mild reaction conditions
Ene-reductasesα,β-Unsaturated indenonesSaturated indenone precursorStereoselective reduction of C=C bond

Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions are emerging as powerful tools for sustainable synthesis. rsc.orgresearchgate.netscispace.comrsc.orgacs.org The photocatalytic dearomatization of indene (B144670) derivatives followed by in-situ functionalization presents a novel and atom-economical route to the this compound core. Similarly, electrocatalytic hydrogenation of indenones can offer a clean alternative to traditional methods that use high-pressure hydrogen gas and heavy metal catalysts.

Flow Chemistry and One-Pot Syntheses: Continuous flow chemistry provides enhanced control over reaction parameters, leading to improved yields and safety, particularly for highly exothermic or hazardous reactions. researchgate.net The development of one-pot tandem reactions, combining multiple synthetic steps without isolating intermediates, significantly improves efficiency and reduces waste. semanticscholar.orgmdpi.comorganic-chemistry.orgorganic-chemistry.org A potential one-pot synthesis of functionalized this compound derivatives could involve a catalyzed Michael addition followed by an intramolecular aldol (B89426) condensation, a greener variation of the Robinson annulation. researchgate.netias.ac.in

MethodologyKey FeaturePotential Advantage for this compound Synthesis
Flow ChemistryPrecise control over reaction conditionsImproved yield, safety, and scalability
One-Pot SynthesisMultiple reaction steps in a single vesselReduced waste, time, and resource efficiency
Greener Robinson AnnulationUse of organocatalysts, solvent-free conditionsReduced environmental impact

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

Beyond its traditional role as a synthetic intermediate, researchers are beginning to explore the latent reactivity of the this compound scaffold to forge novel molecular architectures.

Umpolung Reactivity: The inherent electrophilicity of the carbonyl carbon in this compound is well-understood. Future research may focus on umpolung strategies to reverse this reactivity, transforming the carbonyl carbon into a nucleophilic center. This could be achieved through the formation of silyl (B83357) enol ethers or N-acylhydrazones, opening pathways to new carbon-carbon bond formations at this position.

Radical Reactions and Cascade Sequences: The application of radical chemistry to the this compound system is a largely unexplored frontier. Radical-mediated C-H functionalization at positions remote to the carbonyl group could provide direct access to a wide range of derivatives that are difficult to synthesize using traditional methods. Furthermore, designing cascade reactions that are initiated by a transformation at the carbonyl group and propagate through the bicyclic system could lead to the rapid construction of complex polycyclic structures.

Stereoselective Transformations: The development of new stereoselective methods for the functionalization of the this compound core is of paramount importance. This includes diastereoselective additions to the carbonyl group and the enantioselective functionalization of the carbocyclic rings. Such methods are crucial for the synthesis of enantiopure compounds for pharmaceutical and material science applications.

Advanced Material Science Applications of this compound Derivatives

The rigid, bicyclic structure of this compound makes it an attractive building block for the design of novel materials with unique properties.

Liquid Crystals: The steroid-like framework of the hydrindane core of this compound suggests its potential use in the synthesis of liquid crystals. mdpi.comnih.govyoutube.comyoutube.com By attaching mesogenic units to the bicyclic scaffold, it may be possible to create new liquid crystalline materials with tailored phase behavior and electro-optical properties. Chiral derivatives of this compound could also serve as chiral dopants to induce helical structures in nematic liquid crystal phases. google.comnih.govbeilstein-journals.orgnih.govresearchgate.net

Material TypePotential Role of this compoundDesired Property
Liquid CrystalsCore scaffold for mesogensThermal stability, specific phase behavior
Chiral DopantsChiral inducing agentHelical twisting power

High-Performance Polymers: Bicyclic monomers can impart rigidity and thermal stability to polymers. pharmacy180.comacs.orgpsu.eduacs.orgrsc.orggoogle.com The polymerization of functionalized this compound derivatives could lead to the development of high-performance thermoplastics with high glass transition temperatures and excellent mechanical properties. These materials could find applications in areas where durability and heat resistance are critical.

Organic Electronics: The synthesis of conjugated molecules based on the this compound scaffold is a nascent area of research. By incorporating this saturated bicyclic unit into the backbone of organic semiconductors, it may be possible to fine-tune their packing and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interdisciplinary Research involving the this compound Scaffold (e.g., Natural Product Inspired Synthesis)

The this compound core is a key structural element in many natural products, particularly steroids and terpenoids. pageplace.degoogle.comnih.govadelaide.edu.aursc.orgnih.govlibretexts.orgnist.govnist.govrsc.orgresearchgate.netresearchgate.netnih.govmdpi.comkneopen.com This has spurred significant interdisciplinary research at the interface of chemistry and biology.

Natural Product Total Synthesis: The development of efficient and stereoselective methods for the synthesis of the this compound core is crucial for the total synthesis of complex natural products. youtube.comrsc.org Future research will likely focus on biomimetic approaches that mimic the biosynthetic pathways of these molecules, leading to more elegant and efficient synthetic routes. researchgate.netnih.govadelaide.edu.aursc.orgnih.gov

Medicinal Chemistry: Derivatives of the related indanone scaffold have shown a wide range of biological activities. youtube.com The this compound framework serves as a valuable scaffold for the design and synthesis of new therapeutic agents. By systematically modifying the structure and exploring its structure-activity relationships, researchers aim to develop novel drugs with improved efficacy and reduced side effects.

Research AreaRole of this compoundExample Application
Natural Product SynthesisChiral building blockTotal synthesis of steroids and terpenoids
Medicinal ChemistryCore scaffoldDevelopment of novel anti-inflammatory or anticancer agents
Biomimetic SynthesisBio-inspired precursorElucidation of biosynthetic pathways

Q & A

Q. What are the key considerations when designing a synthesis protocol for Octahydro-1H-inden-1-one to ensure reproducibility?

Methodological Answer:

  • Reaction Conditions : Optimize temperature, solvent polarity, and catalyst loading to minimize side products. For example, ketonization of Octahydro-1H-inden-5-ol (a precursor) requires controlled oxidation conditions to avoid over-oxidation to aldehydes .
  • Purification : Use fractional distillation or chromatography to isolate the target compound from bicyclic byproducts. Document solvent gradients and retention times for reproducibility .
  • Validation : Compare spectroscopic data (e.g., 1^1H NMR, IR) with literature values and report deviations ≥5% to highlight potential stereochemical ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

  • NMR Analysis : Prioritize 13^{13}C NMR to confirm carbonyl placement (C=O peak ~210 ppm) and 1^1H NMR to distinguish axial/equatorial protons in the bicyclic system .
  • Mass Spectrometry : Use high-resolution MS to differentiate between molecular ion peaks (C9_9H14_{14}O, exact mass 138.1045) and fragmentation patterns from decalin analogs .
  • Ambiguity Resolution : Cross-reference data with X-ray crystallography (if crystals are obtainable) or computational models (DFT-optimized geometries) .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures in inert vs. oxidative atmospheres. Report heating rates (e.g., 10°C/min) to standardize comparisons .
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4–8 weeks and monitor degradation via HPLC. Include control batches to isolate environmental effects .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life predictions, noting deviations caused by solvent residues or catalytic impurities .

Advanced Research Questions

Q. What computational strategies validate the stereochemical configuration of this compound when experimental data is inconclusive?

Methodological Answer:

  • DFT Calculations : Compare experimental 1^1H NMR chemical shifts with DFT-predicted values (e.g., B3LYP/6-31G* level). Discrepancies >0.3 ppm suggest misassigned configurations .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria to explain split NMR peaks or unexpected coupling constants .
  • Crystallographic Validation : Attempt co-crystallization with chiral resolving agents and refine structures using SHELXL .

Q. How do stereochemical variations in this compound impact its reactivity in catalytic hydrogenation studies?

Methodological Answer:

  • Steric Mapping : Use molecular modeling (e.g., GaussView) to visualize axial vs. equatorial hydrogenation pathways. Axial addition often dominates due to reduced torsional strain .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values for H2_2 vs. D2_2 reactions to identify rate-limiting steps influenced by ring conformation .
  • In Situ Spectroscopy : Monitor reaction progress via FTIR to detect intermediate enolates or diradicals, which indicate competing mechanistic pathways .

Q. What methodologies resolve contradictions between experimental and computational data for this compound’s electronic properties?

Methodological Answer:

  • Error Source Analysis : Quantify basis set limitations in DFT (e.g., 6-31G* vs. def2-TZVP) and solvent model inaccuracies (PCM vs. SMD) .
  • Triangulation : Validate computational results using multiple experimental techniques (e.g., UV-Vis for nπn \rightarrow \pi^* transitions vs. TD-DFT predictions) .
  • Peer Validation : Share raw data and scripts via repositories like Zenodo to enable independent verification of computational workflows .

Methodological Best Practices

  • Data Documentation : Follow IUPAC guidelines for reporting NMR shifts (δ in ppm, referenced to TMS) and MS data (m/z with ionization mode) .
  • Reproducibility : Archive synthetic protocols in electronic lab notebooks with version control, citing deviations from prior methods .
  • Ethical Reporting : Disclose conflicts of interest (e.g., proprietary catalysts) and adhere to journal-specific data availability statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.